

Dimethocaine: A Comprehensive Pharmacological and Toxicological Profile

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dimethocaine (DMC), also known as Larocaine, is a synthetic derivative of cocaine, originally developed as a local anesthetic in the 1930s.[1][2][3] Its structural resemblance to procaine and its action as a dopamine reuptake inhibitor have led to its abuse as a "legal high" and a cocaine substitute.[1][3][4] This technical guide provides an in-depth overview of the pharmacological and toxicological profile of **Dimethocaine**, intended for researchers, scientists, and professionals in the field of drug development.

Pharmacological Profile Mechanism of Action

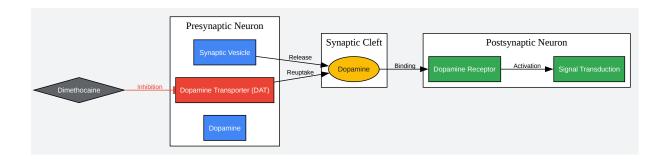
Dimethocaine's primary mechanism of action is the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels, particularly in the nucleus accumbens, a key area of the brain's reward system.[2][4] This action is responsible for its stimulant and euphoric effects, which are similar to, but less potent than, those of cocaine.[1][4] In addition to its effects on DAT, **Dimethocaine** also interacts with serotonin (SERT) and norepinephrine (NET) transporters, though its affinity for these is less characterized compared to its action on DAT. The potency of **Dimethocaine** as a dopamine reuptake inhibitor is



comparable to cocaine, although its binding affinity for the dopamine transporter is lower, meaning higher doses are required to achieve a similar effect.[1][4]

The local anesthetic properties of **Dimethocaine** arise from its ability to block voltage-gated sodium channels, a characteristic shared with other local anesthetics like cocaine and procaine.[1][5]

Signaling Pathway of **Dimethocaine**'s Action on the Dopamine Transporter



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Caption: Dopaminergic signaling pathway illustrating **Dimethocaine**'s inhibition of the dopamine transporter (DAT).

Pharmacokinetics

The pharmacokinetic profile of **Dimethocaine** in humans is not well-documented. When inhaled, the onset of effects is reported to be within 10-30 minutes, with peak effects occurring at 60-120 minutes and after-effects lasting for 4-6 hours.[1][4] The primary routes of administration for abuse are intravenous and nasal, as oral ingestion leads to rapid hydrolysis. [1]

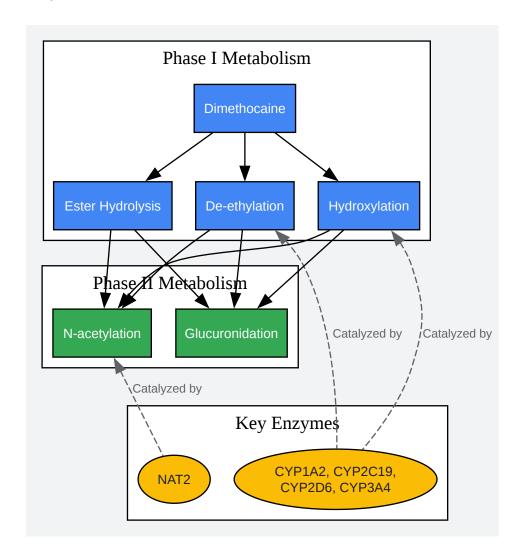
Studies in Wistar rats have elucidated the metabolic pathways of **Dimethocaine**. The metabolism is characterized by Phase I and Phase II reactions.[1][6]



- Phase I Reactions: Primarily involve ester hydrolysis, de-ethylation, and hydroxylation of the aromatic system.
- Phase II Reactions: Involve N-acetylation and glucuronidation.

In vitro studies using human liver microsomes and cDNA-expressed enzymes have identified the key enzymes involved in its metabolism.[2][7] Cytochrome P450 (CYP) isoenzymes, specifically CYP1A2, CYP2C19, CYP2D6, and CYP3A4, are responsible for the Phase I metabolism.[2][7] N-acetyltransferase 2 (NAT2) is the primary enzyme responsible for the N-acetylation of **Dimethocaine**.[2][7]

Metabolic Pathways of **Dimethocaine**



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Caption: Overview of the Phase I and Phase II metabolic pathways of **Dimethocaine**.

Pharmacodynamics

The pharmacodynamic effects of **Dimethocaine** are primarily related to its stimulant properties. Users report feelings of euphoria, increased energy and talkativeness, and mood elevation.[1] In animal studies, **Dimethocaine** has been shown to have reinforcing and anxiogenic effects in mice.[3] It also produces antinociceptive (pain-blocking) effects at non-toxic doses in mice, which are thought to be mediated by its actions on the central nervous system.[1] Additionally, a memory-impairing effect has been observed in mice.[1]

Toxicological Profile Human Toxicity

There is a significant lack of research on the toxicity of **Dimethocaine** in humans, and consequently, the lethal dose is unknown.[1] The side effects reported are similar to those of cocaine and include tachycardia, breathing difficulties, chest pain, vasoconstriction, insomnia, paranoia, and anxiety.[1] A major concern is that to achieve the same euphoric effects as cocaine, higher doses of **Dimethocaine** may be required, potentially increasing the risk of adverse effects.[1] While cardiotoxicity from sodium channel blockade is a known risk with local anesthetics, there are no specific published reports of **Dimethocaine**-induced cardiotoxicity in humans.[1]

Animal Toxicity

Acute toxicity studies in mice have provided some quantitative data on the lethal doses of **Dimethocaine**.

Quantitative Data Summary



Parameter	Species	Value	Method/Comm ents	Reference
Pharmacodynam ics				
IC ₅₀ (Dopamine Uptake Inhibition)	Rat (striatal synaptosomes)	1.2 μΜ	[³H]dopamine uptake assay	[8][9]
K _i (DAT Binding)	Rat	1.4 μΜ	[³H]CFT binding assay	[10]
Toxicology				
LD ₅₀ (Intravenous)	Mouse	40 mg/kg	Acute toxicity study	[1]
LD ₅₀ (Subcutaneous)	Mouse	380 mg/kg	Acute toxicity study	[1]
Metabolism				
K _m (N- acetylation by NAT2)	Human (in vitro)	102 μΜ	Michaelis- Menten kinetics	[11]
V _{max} (N- acetylation by NAT2)	Human (in vitro)	1.1 units/min/pmol	Michaelis- Menten kinetics	[11]
P450 Contribution to De-ethylation				
CYP1A2	Human (in vitro)	3%	Relative activity factor approach	[7]
CYP2C19	Human (in vitro)	1%	Relative activity factor approach	[7]
CYP2D6	Human (in vitro)	<1%	Relative activity factor approach	[7]



CYP3A4	Human (in vitro)	96%	Relative activity factor approach	[7]
P450 Contribution to Hydroxylation				
CYP1A2	Human (in vitro)	32%	Relative activity factor approach	[7]
CYP2C19	Human (in vitro)	5%	Relative activity factor approach	[7]
CYP2D6	Human (in vitro)	51%	Relative activity factor approach	[7]
CYP3A4	Human (in vitro)	12%	Relative activity factor approach	[7]

Experimental Protocols

Detailed, step-by-step experimental protocols for **Dimethocaine** studies are not readily available in the public domain. However, the methodologies employed in key research can be summarized as follows:

In Vitro Metabolism Studies

- Objective: To identify the human enzymes responsible for the metabolism of **Dimethocaine**.
- Methodology:
 - Enzyme Sources: cDNA-expressed human P450 and NAT isozymes, as well as pooled human liver microsomes (HLM), are used.[3][7]
 - Incubation: **Dimethocaine** is incubated with the enzyme sources in the presence of necessary cofactors (e.g., NADPH for P450s, acetyl-CoA for NATs).
 - Analysis: The formation of metabolites is measured using liquid chromatography-mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS).[7]



- Kinetics: Michaelis-Menten kinetics are determined by incubating varying concentrations
 of **Dimethocaine** to calculate K_m and V_{max} values.[7]
- Enzyme Contribution: The relative activity factor (RAF) approach is used to estimate the
 percentage contribution of each P450 isozyme to the in vivo hepatic clearance.[7]
 Chemical inhibition studies in HLM are also performed to confirm these findings.[7]

In Vivo Metabolism Studies in Rats

- Objective: To identify the metabolites of **Dimethocaine** in a living organism.
- Methodology:
 - Animal Model: Male Wistar rats are administered Dimethocaine (e.g., 20 mg/kg).[6][11]
 - Sample Collection: Urine is collected over a specified period.
 - Sample Preparation: Urine samples are subjected to enzymatic cleavage of conjugates (e.g., with glucuronidase/arylsulfatase) followed by solid-phase extraction (SPE) or protein precipitation.[6][11]
 - Analysis: Metabolites are separated and identified using liquid chromatography-highresolution mass spectrometry (LC-HRMSⁿ).[6]

Dopamine Transporter Binding and Uptake Assays

- Objective: To determine the affinity and potency of **Dimethocaine** at the dopamine transporter.
- Methodology:
 - Preparation: Synaptosomes are prepared from rat striatal tissue.
 - Binding Assay: The ability of **Dimethocaine** to displace a radiolabeled ligand (e.g., [³H]CFT or [³H]WIN 35,428) from the dopamine transporter is measured.[8][10] The inhibition constant (K_i) is then calculated.



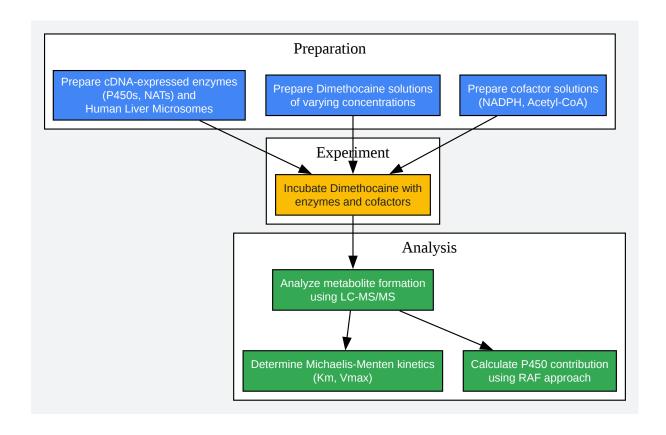
• Uptake Assay: The ability of **Dimethocaine** to inhibit the uptake of radiolabeled dopamine (e.g., [3H]dopamine) into striatal synaptosomes is measured.[8][10] The concentration that inhibits 50% of the uptake (IC₅₀) is determined.

Acute Toxicity (LD50) Determination in Mice

- Objective: To determine the median lethal dose (LD50) of **Dimethocaine**.
- Methodology:
 - o Animal Model: Mice are used for the study.
 - Administration: **Dimethocaine** is administered via different routes (e.g., intravenous, subcutaneous) at varying doses to different groups of animals.
 - Observation: The animals are observed for a specified period (e.g., 24 hours), and the number of mortalities in each group is recorded.
 - Calculation: The LD₅₀ value, the dose at which 50% of the animals die, is calculated using statistical methods.

Experimental Workflow for In Vitro Metabolism Study





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Caption: A generalized workflow for an in vitro study of **Dimethocaine** metabolism.

Conclusion

Dimethocaine presents a pharmacological profile centered on its activity as a dopamine reuptake inhibitor, which underlies its stimulant and abuse potential. Its metabolism is complex, involving multiple CYP450 enzymes and NAT2, suggesting a potential for drug-drug interactions and variability in effects based on individual genetic differences in these enzymes. The toxicological data, particularly in humans, is sparse, which is a significant concern given its availability as a recreational drug. The higher doses required to achieve effects comparable to cocaine may increase the risk of acute toxicity. This guide summarizes the current technical knowledge on **Dimethocaine**, highlighting the need for further research into its human pharmacokinetics and long-term toxicological effects to better understand its potential for harm.



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